molecular formula C5H10ClF2NO2 B2389267 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride CAS No. 2361636-56-6

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride

Cat. No.: B2389267
CAS No.: 2361636-56-6
M. Wt: 189.59
InChI Key: RTNQKYFXZLIPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2·HCl. It is known for its unique structural properties, which include an amino group, two fluorine atoms, and a methyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable butanoic acid derivative, followed by the introduction of the amino group through amination reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurotransmitter modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Amino-3-methylbutanoic acid;hydrochloride
  • 3-Amino-4-fluorobenzoic acid;hydrochloride

Comparison: Compared to similar compounds, 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications, offering distinct advantages over its analogs.

Properties

IUPAC Name

3-amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-5(8,4(6)7)2-3(9)10;/h4H,2,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNQKYFXZLIPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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